Enantiomeric Differentiation: Opposite Optical Rotation and Distinct ee Values Between (S)- and (R)-1-Tosylazetidine-2-carboxylic Acid
The (S)-enantiomer of N-tosyl-azetidine-2-carboxylic acid methyl ester displays an optical rotation of [α]D = −144.3 (c 1.4, CHCl₃), opposite in sign and distinct in magnitude from the (R)-enantiomer [1]. The free acid (R)-enantiomer (compound 17) shows [α]D²⁵ = +148.3 (c 0.59, CHCl₃) with 95% ee, while the (S)-free acid (compound 24) has a literature value of [α]D = −154.7 (c 1, CHCl₃) with 93% ee as determined by chiral HPLC on a CHIRALPAK AD-H column [1]. These values provide a quantitative benchmark for verifying absolute configuration and optical purity of commercial or synthetic batches before use in stereoselective transformations.
| Evidence Dimension | Specific optical rotation [α]D |
|---|---|
| Target Compound Data | [α]D = −144.3 (c 1.4, CHCl₃) for (S)-methyl ester; free acid lit. [α]D = −154.7 (c 1, CHCl₃), ee = 93% |
| Comparator Or Baseline | (R)-enantiomer free acid: [α]D²⁵ = +148.3 (c 0.59, CHCl₃), ee = 95% |
| Quantified Difference | Δ[α]D ≈ 303° (opposite sign); Δee = 2 percentage points |
| Conditions | Chiral HPLC on CHIRALPAK AD-H column, 20% 2-propanol in hexane; polarimetry in CHCl₃ at 25 °C |
Why This Matters
Procurement of the correct enantiomer is essential because the sign and magnitude of optical rotation directly correlate with absolute configuration, and using the wrong enantiomer in asymmetric synthesis or biological assays leads to inverted stereochemical outcomes.
- [1] Biswas, T.; Mukherjee, J. P.; Chattopadhyay, S. K. Enantiodivergent synthesis of N-protected azetidine-2-carboxylic acid. Tetrahedron: Asymmetry 2012, 23 (18–19), 1416–1422. DOI: 10.1016/j.tetasy.2012.08.016. View Source
